5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Description
This compound is a pyrazole-4-carboxylic acid derivative functionalized with a piperazine group at the 5-position of the pyrazole ring. The piperazine moiety is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis due to its base-labile nature. The structure combines a heterocyclic core (pyrazole) with a carboxylic acid and a secondary amine (piperazine), making it a versatile intermediate in organic and medicinal chemistry.
Properties
IUPAC Name |
5-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-27-23(21(14-26-27)24(30)31)15-28-10-12-29(13-11-28)25(32)33-16-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,14,22H,10-13,15-16H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDQZYLYXLBHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)CN2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound exhibiting various biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent studies and data.
Chemical Structure and Properties
The compound's structure can be described with the following chemical formula:
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 342.35 g/mol
- IUPAC Name : this compound
Antifungal Activity
Recent studies have highlighted the antifungal properties of similar pyrazole derivatives. For instance, a related compound demonstrated significant activity against various phytopathogenic fungi, outperforming standard treatments like boscalid. The structure–activity relationship (SAR) analysis indicated that modifications in the pyrazole ring could enhance antifungal efficacy.
| Compound | Activity Against Fungi | EC₅₀ (µg/mL) |
|---|---|---|
| 9m | Colletotrichum orbiculare | 5.50 |
| Rhizoctonia solani | 14.40 | |
| Fusarium moniliforme | 79.42 |
Kinase Inhibition
In vitro studies have shown that compounds similar to this compound can act as multikinase inhibitors. These compounds have been tested against several kinases, including CDK4 and ARK5, demonstrating potent inhibitory effects that suggest potential applications in cancer therapy.
The biological activity of this compound is attributed to its ability to bind to specific enzyme targets, disrupting normal cellular functions. Molecular docking studies have revealed that the carbonyl oxygen in the pyrazole structure forms critical hydrogen bonds with amino acid residues in target enzymes, which is essential for its antifungal and kinase inhibitory activities.
Case Studies
- Antifungal Efficacy : A study published in MDPI reported that a derivative of pyrazole exhibited superior antifungal activity compared to traditional agents. The research utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of various modifications on the pyrazole scaffold.
- Kinase Inhibition : Another study focused on the compound's effect on CDK4/CYCLIN D1 pathways, revealing its potential as an anticancer agent. The compound showed a significant reduction in cell proliferation in treated cancer cell lines.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
*SPOS: Solid-phase organic synthesis
Key Observations:
Functional Groups : The target compound’s pyrazole-4-carboxylic acid contrasts with analogs like pyrazole-5-carboxylic acid () and triazole-4-carboxylic acid (), which may alter electronic properties and hydrogen-bonding capacity .
Protecting Groups : All listed compounds use Fmoc, enabling orthogonal deprotection strategies in multi-step syntheses. However, the Boc (tert-butoxycarbonyl) group in requires acidic conditions for removal, unlike Fmoc’s base sensitivity .
Molecular Weight : The target compound’s higher molecular weight (~422 vs. 366 in ’s acetic acid derivative) may influence solubility and coupling efficiency in peptide synthesis .
Reactivity and Stability
- Deprotection Conditions : Fmoc groups are typically cleaved with piperidine or morpholine (20–50% in DMF), whereas Boc-protected analogs () require trifluoroacetic acid .
- Carboxylic Acid Reactivity : The pyrazole-4-carboxylic acid in the target compound is expected to exhibit higher acidity (pKa ~3–4) compared to acetic acid derivatives (pKa ~4.7), enhancing its utility in amide bond formation .
Q & A
Basic: What are the recommended methodologies for synthesizing this compound, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, starting with Fmoc (fluorenylmethoxycarbonyl) protection of the piperazine nitrogen, followed by coupling with a methylpyrazole-carboxylic acid derivative. Key steps include:
- Protection : Use Fmoc-Cl (Fmoc chloride) in anhydrous DMF under basic conditions (e.g., DIEA) to protect the piperazine amine .
- Coupling : Activate the carboxylic acid group of the pyrazole moiety using HOBt/EDCI or DCC, then react with the Fmoc-protected piperazine .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the product .
- Purity Verification : Validate via HPLC (≥95% purity, retention time comparison) and LC-MS (to confirm molecular ion peak at m/z 481.5) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : Use - and -NMR to confirm regiochemistry (e.g., methyl group at N1 of pyrazole, Fmoc group on piperazine) and assess coupling efficiency. Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and pyrazole C4-carboxylic acid carbonyl (~170 ppm) .
- FT-IR : Identify carbonyl stretches (Fmoc: ~1720 cm; carboxylic acid: ~1690 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHNO) .
Basic: How should this compound be stored to maintain stability?
- Storage Conditions : Keep in a dark, inert atmosphere (argon or nitrogen) at 2–8°C to prevent Fmoc group cleavage and carboxylic acid degradation .
- Handling : Use desiccants in storage vials and avoid prolonged exposure to moisture or light .
Advanced: How can computational methods optimize reaction yields and selectivity?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like Fmoc deprotection or piperazine coupling .
- Solvent/Base Screening : Computational solvent mapping (COSMO-RS) or machine learning tools (e.g., ICReDD’s platform) can predict optimal conditions (e.g., DMF vs. THF, NaH vs. KCO) to minimize side reactions .
- Kinetic Analysis : Monitor intermediates via in situ FT-IR or Raman spectroscopy to adjust reaction times dynamically .
Advanced: How can researchers resolve contradictions in biological activity data?
- Case Study : If enzyme inhibition assays show variability, consider:
- Purity : Re-analyze batches via HPLC to rule out impurities (e.g., residual Fmoc byproducts) .
- Solubility : Use DLS (dynamic light scattering) to confirm compound aggregation in assay buffers, which may reduce apparent activity .
- Structural Confirmation : Perform X-ray crystallography or 2D-NMR (NOESY) to verify the active conformation of the piperazine-pyrazole scaffold .
Advanced: What strategies differentiate this compound’s pharmacological potential from structural analogs?
- SAR Studies : Compare with analogs like 4-(Fmoc-amino)-1-methylpyrrole-2-carboxylic acid (simpler pyrrole core) or Fmoc-piperidine-2-carboxylic acid (lacking pyrazole). Key advantages include:
- Enhanced Binding : The pyrazole’s methyl group and planar geometry improve fit in hydrophobic enzyme pockets .
- Metabolic Stability : Piperazine’s rigidity reduces off-target interactions compared to flexible pyrrolidine analogs .
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize analogs with higher predicted binding scores for kinase or protease targets .
Advanced: How can researchers address discrepancies in synthetic yields across batches?
- Root Cause Analysis :
- Moisture Sensitivity : Monitor water content in solvents via Karl Fischer titration; use molecular sieves for anhydrous DMF .
- Coupling Efficiency : Replace EDCI/HOBt with COMU or PyBOP for higher activation of the carboxylic acid .
- Scale-Up Adjustments : Optimize stirring rate and temperature gradients to ensure homogeneity in larger reactors .
Advanced: What are the best practices for evaluating stability under biological assay conditions?
- Accelerated Degradation Studies :
- Incubate the compound in PBS (pH 7.4) or cell culture medium at 37°C. Sample at 0, 24, 48, and 72 hours.
- Analyze degradation via UPLC-MS to identify products (e.g., Fmoc cleavage or pyrazole oxidation) .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or albumin to mimic physiological conditions and reduce decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
